N(1), N(12)-diethylspermine
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Overview
Description
BIS(ETHYL)SPERMINE, also known as N1,N12-bis(ethyl)spermine, is a synthetic polyamine analogue. Polyamines are organic compounds having two or more primary amino groups. They are essential for cellular growth and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(ETHYL)SPERMINE typically involves the alkylation of spermine. One common method is the reaction of spermine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl iodide .
Industrial Production Methods
Industrial production of BIS(ETHYL)SPERMINE follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
BIS(ETHYL)SPERMINE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ethylated aldehydes or acids, while substitution can produce a variety of ethylated derivatives .
Scientific Research Applications
BIS(ETHYL)SPERMINE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other polyamine derivatives.
Biology: It plays a role in studying polyamine metabolism and its effects on cellular functions.
Industry: It is used in the development of new materials and as a stabilizer in various formulations.
Mechanism of Action
BIS(ETHYL)SPERMINE exerts its effects primarily by interfering with polyamine metabolism. It inhibits the enzymes involved in polyamine biosynthesis, leading to a depletion of intracellular polyamine levels. This disruption in polyamine homeostasis induces apoptosis in cancer cells. Additionally, it acts as a free radical scavenger, protecting DNA from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Spermidine: A naturally occurring polyamine with similar biological functions.
Spermine: Another natural polyamine involved in cellular growth and differentiation.
N1,N11-bis(ethyl)norspermine: A synthetic analogue with similar anticancer properties.
Uniqueness
BIS(ETHYL)SPERMINE is unique due to its enhanced ability to induce the enzyme spermidine/spermine N1-acetyltransferase, leading to greater depletion of polyamine pools and increased cytotoxicity in cancer cells. This makes it a more potent anticancer agent compared to its natural counterparts .
Properties
CAS No. |
61345-84-4 |
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Molecular Formula |
C14H34N4 |
Molecular Weight |
258.45 g/mol |
IUPAC Name |
N,N'-bis[3-(ethylamino)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C14H34N4/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
PGMIWVSHZMWSSI-UHFFFAOYSA-N |
SMILES |
CCNCCCNCCCCNCCCNCC |
Canonical SMILES |
CCNCCCNCCCCNCCCNCC |
Synonyms |
1,12-BESm Be-3-4-3 N(1), N(12)-diethylspermine N(1),N(12)-bis(ethyl)spermine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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